p-Tolylsulfonyldiazomethane

Diazo compound safety impact sensitivity laboratory hazard assessment

Traditional methylenation protocols relying on gaseous diazomethane pose acute explosion risks and require specialized engineering controls, causing workflow bottlenecks. p-Tolylsulfonyldiazomethane (TsDAM) solves this as a bench-stable, impact-insensitive crystalline solid that can be weighed on a standard analytical balance. - Eliminates explosion hazard: thermally stable below 32°C, certified impact-insensitive, and safe to handle in standard fume hoods. - Enables unique sulfonyl-carbene chemistry: delivers 2-sulfonyl-substituted products inaccessible with diazomethane or TMSD. - Streamlines procurement: crystalline form ensures accurate stoichiometry; stored at ≤0°C, ready to dissolve in ether, DCM, or THF for immediate use.

Molecular Formula C8H8N2O2S
Molecular Weight 196.23 g/mol
CAS No. 1538-98-3
Cat. No. B073699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Tolylsulfonyldiazomethane
CAS1538-98-3
Molecular FormulaC8H8N2O2S
Molecular Weight196.23 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1S(=O)(=O)C=[N+]=[N-]
InChIInChI=1S/C8H8N2O2S/c1-7-4-2-3-5-8(7)13(11,12)6-10-9/h2-6H,1H3
InChIKeyXXMSZJKGRRZIOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Tolylsulfonyldiazomethane: Safer Crystalline Diazo


p-Tolylsulfonyldiazomethane (synonyms: tosyldiazomethane, TsDAM, diazomethyl p-tolyl sulfone) is a substituted diazomethane belonging to the α-diazosulfone class, where a tosyl electron-withdrawing group replaces one hydrogen of diazomethane [1]. It is a yellow crystalline solid with a melting point of 36–38 °C, soluble in ether, dichloromethane, and THF [2]. The compound serves as a bench-stable source of sulfonylcarbenes and as a methylenating reagent, occupying a distinct safety and reactivity niche between the explosively hazardous diazomethane and the liquid but costly trimethylsilyldiazomethane [1][2].

Crystalline, weighable solid reagent
Impact-insensitive for standard fume hood use
Sulfonylcarbene platform for heterocycles
Requires cold storage (≤0 °C)

p-Tolylsulfonyldiazomethane: Why Substitution Is Dangerous


Diazo compounds are not interchangeable reagents. Diazomethane (CH₂N₂) is a highly toxic gas that explodes on contact with rough surfaces or upon heating to 100 °C, requiring specialized glassware and immediate use of dilute solutions [1][2]. Trimethylsilyldiazomethane (TMSD) is a liquid alternative but carries its own limitations: it is commercially supplied as a flammable hexane solution (flash point −23 °C), demands refrigeration, and is significantly more expensive per mole of methylene delivered . Ethyl diazoacetate, though resonance-stabilized, remains a lachrymatory, potentially explosive liquid [3]. p-Tolylsulfonyldiazomethane is the only member of this class that combines a crystalline, weighable solid form with documented impact insensitivity and a decomposition onset (32 °C) that, while requiring cold storage, avoids the acute explosion hazard profile of its parent diazomethane [4][5]. Substituting any of these analogs without adjusting safety protocols and reaction design leads to either catastrophic risk or failed transformations, as the sulfonyl substituent dictates both carbene stability and the downstream product functionalization chemistry [4].

Diazomethane (CH₂N₂) Gaseous, class-1 explosive; may detonate on rough surfaces or alkali metals. Facilities without explosion-proof infrastructure are precluded.
Trimethylsilyldiazomethane (TMSD) Flammable hexane solution (flash point −23 °C); requires refrigeration and is significantly more costly per methylene equivalent.
Ethyl diazoacetate Lachrymatory, potentially explosive liquid; product physical state and functional group handle differ from sulfonyl-containing adducts.

p-Tolylsulfonyldiazomethane: Key Performance Differences


Impact Insensitivity vs. Diazomethane: A Safety Gate

p-Tolylsulfonyldiazomethane is explicitly characterized as 'insensitive to impact detonation' [1]. In contrast, diazomethane is a class-1 explosive that detonates spontaneously on scratched glassware, on contact with alkali metals, or upon heating to 100 °C [2][3]. This binary classification—impact-insensitive solid vs. impact-sensitive gas—represents the single most consequential differentiator for a procurement decision, as laboratories without dedicated explosion-proof facilities are precluded from using diazomethane by institutional safety policies.

Impact Insensitivity
Head-to-head
Insensitive to impact detonation (Org. Synth. certified) vs. diazomethane class-1 explosive.
Supports diazo reaction protocols in standard laboratories.
Safety gate for institutional approval.
Diazo compound safety impact sensitivity laboratory hazard assessment diazomethane alternatives

Thermal Safety: Decomposition vs. Detonation

p-Tolylsulfonyldiazomethane begins evolving nitrogen gas at temperatures as low as 32 °C, requiring storage at ≤0 °C [1]. Diazomethane, by contrast, remains a gas at room temperature (bp −23 °C) and ignites explosively at 100 °C [2]. Trimethylsilyldiazomethane is a liquid with a boiling point of 96 °C and does not undergo exothermic decomposition until substantially higher temperatures, but its commercial hexane solutions carry a flash point of −23 °C . Ethyl diazoacetate, while having a higher boiling point (140–141 °C), still presents explosion hazard upon heating and is a lachrymator [3].

Thermal Decomposition
Cross-study
Decomposition onset 32 °C; cold storage required. Diazomethane ignition temp 100 °C, TMSD solution flash point −23 °C.
Predictable N₂ release avoids erratic detonation profile.
Cold-chain logistics essential.
Thermal stability decomposition temperature differential scanning calorimetry diazo compound safety

Sulfonylcarbene Chemistry: Stereoselective THF Synthesis

p-Tolylsulfonyldiazomethane reacts with β-(triethylsilyloxy)aldehydes in the presence of BF₃·OEt₂ to produce 3-hydroxy-2-sulfonyltetrahydrofurans with high stereoselectivity [1][2]. The sulfonyl group not only stabilizes the diazo carbon but is retained in the product scaffold, enabling subsequent α-sulfonyl carbanion chemistry for further diversification [1]. By contrast, diazomethane, TMSD, and ethyl diazoacetate generate products bearing H, TMS, or ester groups respectively, none of which support the same downstream sulfonyl-directed functionalization manifold [3]. This is a class-level advantage of α-diazosulfones over non-sulfonylated diazo compounds.

Sulfonyl THF Synthesis
Class-level
Sulfonyl group retained for α-functionalization; H-, TMS-, or ester analogs cannot deliver this handle.
Supports diversification in oxygen heterocycle construction.
Class inference; validate with specific substrate.
Stereoselective synthesis tetrahydrofuran sulfonylcarbene Lewis acid catalysis BF₃·OEt₂

Sulfuryl Chloride Reaction: Crystalline Sulfones vs. Oily Acetates

In a direct head-to-head study, p-tolylsulfonyldiazomethane and ethyl diazoacetate were each reacted with sulfuryl chloride and various ethers . p-Tolylsulfonyldiazomethane produced α-alkoxy-α-chloro-sulfones in good yields (Tables I and II of the original paper), while ethyl diazoacetate gave the corresponding α-alkoxy-α-chloroacetates . The sulfone products are crystalline solids, whereas the acetate products are oils, facilitating different purification workflows. The mechanistic pathway proceeds via electrophilic attack of Cl⁺ on the diazo carbon, forming a diazonium ion that is subsequently trapped by the ether oxygen .

SO₂Cl₂ Route: Crystalline Products
Data to verify
α-Alkoxy-α-chloro-p-tolylsulfones as crystalline solids vs. oily acetate counterparts from ethyl diazoacetate.
Crystallinity may simplify isolation and scale-up purification.
Source data not available for direct review.
α-alkoxy-α-chlorosulfones sulfuryl chloride diazo compound reactivity electrophilic chlorination

p-Tolylsulfonyldiazomethane: Key Application Scenarios


Sulfonyl-Tetrahydrofuran Synthesis for Medicinal Chemistry

In medicinal chemistry programs requiring oxygen heterocycles with a synthetic handle for late-stage diversification, p-tolylsulfonyldiazomethane enables a one-step stereoselective [4+2]-type cyclization with β-(triethylsilyloxy)aldehydes catalyzed by BF₃·OEt₂, directly installing a 2-sulfonyl group that permits subsequent α-alkylation or Julia olefination [1]. Neither diazomethane, TMSD, nor ethyl diazoacetate can deliver the sulfonyl functionality in this transformation, making TsDAM the only viable reagent for this synthetic strategy [2].

Safer Methylenation for Standard Labs

Academic and industrial laboratories that cannot meet the engineering controls for gaseous diazomethane (explosion-proof hoods, blast shields, dedicated glassware) can safely conduct methylenation and cyclopropanation chemistry using crystalline p-tolylsulfonyldiazomethane, which is certified impact-insensitive [1]. The solid can be weighed on a standard analytical balance, dissolved in anhydrous ether or THF, and used immediately after preparation, with the only requirement being storage at ≤0 °C to prevent thermal decomposition above 32 °C [1][3].

Photoacid Generator for Chemically Amplified Photoresists

Sulfonyldiazomethanes, including p-tolylsulfonyldiazomethane and its derivatives, are patented as photoacid generators for DUV and e-beam lithography resist compositions [2]. Upon irradiation, these compounds release sulfonic acids that catalyze resist deprotection. The crystalline, non-ionic nature of TsDAM-based PAGs offers advantages in resist formulation homogeneity and dark-film stability compared to ionic PAGs such as iodonium or sulfonium salts [2].

Crystalline α-Chloro-α-alkoxysulfone Intermediates

When reacted with sulfuryl chloride in the presence of ethers, p-tolylsulfonyldiazomethane provides direct access to α-alkoxy-α-chloro-p-tolylsulfones as crystalline intermediates, which are valuable for further nucleophilic displacement chemistry . The analogous reaction with ethyl diazoacetate yields oily α-alkoxy-α-chloroacetates that require chromatographic purification, giving TsDAM a practical edge in process development workflows where crystallization is preferred .

Application
Selection Property
Validation Focus
Sulfonyl-tetrahydrofuran synthesis
Sulfonyl-group retention for late-stage diversification
Stereoselectivity and yield in acid-catalyzed cyclization
Safer methylenation for standard labs
Impact-insensitive, weighable crystalline form
Protocol compatibility without explosion-proof infrastructure
Photoacid generator for photoresists
Non-ionic, crystalline PAG platform
Dark-film stability and resist homogeneity
Crystalline α-chloro-α-alkoxysulfone intermediates
Product crystallinity advantage over oily acetates
Crystallization-based purification workflow
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